Biondinin C

Beschreibung

This compound has been reported in Magnolia compressa, Schkuhria schkuhrioides, and other organisms with data available.

structure in first source

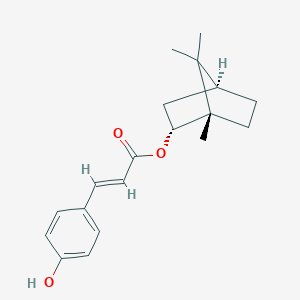

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-18(2)14-10-11-19(18,3)16(12-14)22-17(21)9-6-13-4-7-15(20)8-5-13/h4-9,14,16,20H,10-12H2,1-3H3/b9-6+/t14-,16+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCGSCBAIQIGDY-NPEXALCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=C(C=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)/C=C/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55511-08-5 | |

| Record name | Bornyl p-coumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055511085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Guide: Isolation of Neolignans from Illicium simonsii Fruits with a Focus on Biondinin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fruits of Illicium simonsii, a plant from the Illiciaceae family, are a rich source of various bioactive secondary metabolites.[1] Phytochemical investigations have revealed a diverse array of compounds, including flavonoids, monoterpenoids, sesquiterpenoids, and notably, a variety of lignans (B1203133) and neolignans.[1] These compounds have garnered significant interest due to their potential pharmacological activities. Among the compounds reported to be isolated from Illicium simonsii fruits is Biondinin C, a monoterpenoid. While the specific details of its isolation and biological activity are not extensively documented in publicly available literature, this guide provides a comprehensive, representative protocol for the isolation of neolignans, the class of compounds to which this compound likely belongs, from the fruits of Illicium simonsii.

This technical guide synthesizes methodologies reported for the successful isolation of various neolignans from this plant source, offering a robust framework for researchers aiming to isolate this compound or other similar compounds. The protocols detailed below are based on established phytochemical extraction and purification techniques.

Experimental Protocols

The isolation of neolignans from Illicium simonsii fruits is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology derived from successful isolation of similar compounds from the same plant material.

Plant Material Collection and Preparation

-

Collection: The fruits of Illicium simonsii should be collected at maturity.

-

Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical identification and future reference.

-

Preparation: The collected fruits are air-dried in the shade and then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. A common and effective method is maceration or Soxhlet extraction using 95% ethanol (B145695).

-

Protocol:

-

Place the powdered fruits of Illicium simonsii in a large vessel.

-

Add 95% ethanol in a 1:10 (w/v) ratio.

-

Macerate at room temperature for 24-48 hours with occasional stirring.

-

Filter the extract and repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

-

-

Fractionation of the Crude Extract

The crude ethanol extract is a complex mixture and requires fractionation to separate compounds based on their polarity.

-

Liquid-Liquid Partitioning:

-

Protocol:

-

Suspend the crude ethanol extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

Collect each fraction separately and concentrate them to dryness under reduced pressure. The neolignans are typically expected to be enriched in the ethyl acetate fraction.

-

-

Chromatographic Purification

The ethyl acetate fraction, being rich in neolignans, is subjected to a series of chromatographic techniques for the isolation of pure compounds.

-

Silica (B1680970) Gel Column Chromatography:

-

Protocol:

-

Pack a glass column with silica gel (100-200 mesh) slurried in a non-polar solvent (e.g., petroleum ether or hexane).

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of solvents, typically starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of a fixed volume and monitor them by thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

-

ODS Column Chromatography (Reversed-Phase):

-

Protocol:

-

Further purify the fractions obtained from the silica gel column using a reversed-phase ODS (C18) column.

-

Elute the column with a gradient of methanol (B129727) and water, starting with a higher concentration of water and gradually increasing the methanol concentration.

-

Collect and monitor fractions as described above.

-

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Protocol:

-

Perform the final purification of the semi-pure fractions by preparative HPLC on a C18 column.

-

Use an isocratic or gradient elution with a mobile phase consisting of methanol-water or acetonitrile-water.

-

Monitor the eluent with a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm) to collect the peaks corresponding to pure compounds.

-

The purity of the isolated compound (this compound) should be confirmed by analytical HPLC.

-

-

Data Presentation

While specific quantitative data for the isolation of this compound is not available in the reviewed literature, the following table provides a representative summary of the types of data that should be collected and presented for a typical neolignan isolation from Illicium simonsii fruits.

| Parameter | Representative Value/Data | Source/Method |

| Starting Material | Dried, powdered fruits of Illicium simonsii | Plant Collection |

| Weight of Starting Material | 10 kg | - |

| Crude Extract Yield (95% EtOH) | 1.2 kg (12%) | Rotary Evaporation |

| Ethyl Acetate Fraction Yield | 300 g (3%) | Liquid-Liquid Partitioning |

| Yield of Purified Neolignan | 50-200 mg | Preparative HPLC |

| Purity of Final Compound | >98% | Analytical HPLC |

| Molecular Formula | To be determined | HR-ESI-MS |

| ¹H NMR Data | Chemical shifts (δ) in ppm, coupling constants (J) in Hz | NMR Spectroscopy |

| ¹³C NMR Data | Chemical shifts (δ) in ppm | NMR Spectroscopy |

Mandatory Visualization

Experimental Workflow for Neolignan Isolation

References

Biondinin C: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biondinin C is a neolignan, a class of natural phenols, that has been isolated from plants of the Illicium genus. As a member of this structurally diverse family of compounds, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside available information regarding its biological effects and the experimental methodologies used in its study.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. While some specific experimental values such as melting and boiling points are not extensively reported in publicly available literature, the existing data provides a foundational understanding of the compound.

| Property | Value | Source |

| CAS Number | 55511-08-5 | N/A |

| Molecular Formula | C₁₉H₂₄O₃ | N/A |

| Molecular Weight | 300.4 g/mol | N/A |

| Physical Description | Oil or Powder | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, and Acetone. | N/A |

| Storage | Store at 2-8°C, protected from air and light. For long-term storage, refrigeration or freezing is recommended. | N/A |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit signals corresponding to aromatic protons, methoxy (B1213986) groups, and protons of the propyl side chains. The chemical shifts and coupling constants of these signals would be instrumental in determining the substitution pattern on the aromatic rings and the conformation of the side chains.

-

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of distinct carbon environments within the molecule. Characteristic signals for aromatic carbons, methoxy carbons, and aliphatic carbons of the side chains would be observed.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely display characteristic absorption bands for:

-

O-H stretching (if a hydroxyl group is present)

-

C-H stretching (aromatic and aliphatic)

-

C=C stretching (aromatic ring)

-

C-O stretching (ether and alcohol functionalities)

Mass Spectrometry (MS)

Mass spectrometry would be employed to determine the exact molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would confirm the molecular formula, and the fragmentation pattern would offer valuable clues about the compound's structure and the connectivity of its functional groups.

Biological Activity and Signaling Pathways

The biological activities of many neolignans have been extensively studied, revealing a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. However, specific studies detailing the biological activity and underlying signaling pathways of this compound are limited in the currently available scientific literature.

Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound. Should such studies be undertaken, a potential workflow for investigating its impact on cellular signaling is outlined below.

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound would typically involve chromatographic techniques. A general procedure is outlined below.

Extraction and Isolation

-

Extraction: The plant material (e.g., from Illicium species) is typically dried, powdered, and extracted with a suitable organic solvent such as methanol (B129727) or ethanol.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions containing the compounds of interest are further purified using a combination of chromatographic techniques, which may include:

-

Silica gel column chromatography

-

Sephadex LH-20 column chromatography

-

Preparative High-Performance Liquid Chromatography (HPLC)

-

The workflow for a typical isolation and purification process can be visualized as follows:

Conclusion

This compound represents a natural product with potential for further scientific investigation. This guide has synthesized the currently available data on its physical and chemical properties. However, a clear gap exists in the literature regarding its specific biological activities, mechanisms of action, and detailed spectral characterization. Future research efforts are warranted to fully elucidate the pharmacological potential of this neolignan and to populate the missing data fields, which will be crucial for any potential drug development endeavors.

Biondinin C CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biondinin C is a natural product isolated from the fruits of Illicium simonsii. While the chemical properties of this compound have been characterized, extensive research into its biological activities and potential therapeutic applications is not yet available in the public domain. This technical guide provides a summary of the known information on this compound and highlights the broader biological context of its source, Illicium simonsii, a plant known for producing a variety of bioactive compounds.

Chemical Properties

A clear set of chemical identifiers for this compound is available, providing a solid foundation for any future research.

| Property | Value | Source |

| CAS Number | 55511-08-5 | [1][2][3] |

| Molecular Formula | C₁₉H₂₄O₃ | |

| Molecular Weight | 300.39 g/mol |

Biological Activity of Compounds from Illicium simonsii

For instance, other compounds from Illicium simonsii have demonstrated:

-

Antiviral Activity: Illisimonone A, a diterpenoid from the plant, has shown potential antiviral activity against the Coxsackie B3 virus.

-

Neuroprotective Effects: Illisimonin B and henrylactone A have exhibited potential neuroprotective effects against oxygen-glucose deprivation-induced cell injury in SK-N-SH cells.

It is important to note that these activities have not been attributed to this compound itself, and further research is required to determine if it possesses similar or other biological properties.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of compounds from Illicium simonsii are available in the scientific literature. A general workflow for such studies is outlined below.

References

Biondinin C: A Comprehensive Technical Guide on its Natural Occurrence, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biondinin C, a naturally occurring monoterpenoid ester scientifically known as bornyl p-coumarate, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a detailed overview of the current knowledge regarding this compound, focusing on its natural distribution, methods for its isolation and structure elucidation, and its known biological activities, particularly its role in inducing apoptosis and autophagy in cancer cells. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Distribution

This compound is found in a variety of plant species, indicating a widespread, albeit not abundant, distribution. Its presence has been confirmed in the following plants:

-

Illicium simonsii : The fruits of this plant are a primary source from which this compound has been isolated.

-

Magnolia species : this compound has been reported in Magnolia biondii, Magnolia compressa, and Magnolia maudiae.

-

Piper betle : The stems of this plant are a notable source of (+)-bornyl p-coumarate.[1][2]

-

Schkuhria schkuhrioides : This plant has also been identified as a source of this compound.

The concentration and yield of this compound can vary depending on the plant species, geographical location, and the specific part of the plant being analyzed. However, specific quantitative data on the yield of this compound from these natural sources is not extensively documented in the current literature. One study on various Magnolia species quantified p-coumaric acid, a precursor to this compound, with concentrations in bark extracts ranging from 1.021 mg/g to 18.098 mg/g.[3]

Isolation and Purification

While a standardized, universal protocol for the isolation of this compound has not been established, a general methodology can be derived from the procedures used for isolating similar natural products from its known plant sources. The following is a generalized experimental protocol based on common phytochemical extraction and purification techniques.

Experimental Protocol: Generalized Isolation of this compound

-

Plant Material Collection and Preparation:

-

Collect the desired plant material (e.g., stems of Piper betle or fruits of Illicium simonsii).

-

Thoroughly wash the plant material to remove any contaminants.

-

Air-dry or freeze-dry the material to remove moisture.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

-

-

Extraction:

-

The powdered plant material is typically extracted with a solvent of moderate polarity, such as ethanol, methanol, or ethyl acetate (B1210297), as these have been shown to be effective for extracting compounds like this compound.[4][5]

-

Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed. For instance, in ultrasound-assisted extraction of Piper betle leaves, a solid-to-solvent ratio of 1:40 (w/v) with distilled water can be used, with sonication at 70% amplitude for 15 minutes.

-

The resulting crude extract is filtered to remove solid plant debris.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Fractionation and Column Chromatography:

-

The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is n-hexane, ethyl acetate, and water.

-

The ethyl acetate fraction, which is likely to contain this compound, is then concentrated.

-

This fraction is subjected to column chromatography for further purification. Silica gel is a commonly used stationary phase.

-

A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Final Purification:

-

Fractions containing the compound of interest are pooled and may require further purification using preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Structure Elucidation

The chemical structure of this compound has been elucidated as bornyl p-coumarate. This was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data for this compound (Bornyl p-coumarate)

| Atom | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity & Coupling Constants (J, Hz) |

| p-Coumaroyl Moiety | |||

| C-1' | ~167.0 | - | - |

| C-2' | ~115.8 | ~6.30 | d, J = 15.9 Hz |

| C-3' | ~144.5 | ~7.60 | d, J = 15.9 Hz |

| C-4' | ~126.0 | - | - |

| C-5', C-9' | ~129.9 | ~7.40 | d, J = 8.5 Hz |

| C-6', C-8' | ~115.9 | ~6.80 | d, J = 8.5 Hz |

| C-7' | ~160.0 | - | - |

| OH-7' | - | ~5.90 | br s |

| Bornyl Moiety | |||

| C-1 | ~47.9 | ~1.90 | m |

| C-2 | ~80.5 | ~5.00 | dd, J = 9.9, 3.3 Hz |

| C-3 | ~36.8 | ~2.40 | m |

| C-4 | ~44.9 | ~1.75 | m |

| C-5 | ~27.9 | ~1.30, ~1.10 | m |

| C-6 | ~27.1 | ~1.70, ~1.20 | m |

| C-7 | ~48.9 | - | - |

| C-8 | ~19.8 | ~0.90 | s |

| C-9 | ~19.2 | ~0.88 | s |

| C-10 | ~18.6 | ~0.85 | s |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used.

Biosynthesis

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the known biosynthesis of its constituent parts, borneol and p-coumaric acid, a plausible pathway can be proposed.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

The biosynthesis likely begins with the formation of borneol from geranyl diphosphate (GPP) via the action of bornyl diphosphate synthase (BPPS) and a subsequent phosphatase. Concurrently, p-coumaric acid is synthesized from L-phenylalanine through the phenylpropanoid pathway. p-Coumaric acid is then activated to p-coumaroyl-CoA. Finally, an acyltransferase, likely belonging to the BAHD family of enzymes, catalyzes the esterification of borneol with p-coumaroyl-CoA to form this compound.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of (+)-bornyl p-coumarate as an anticancer agent, particularly in melanoma cells. It has been shown to induce both apoptosis and autophagy through distinct signaling pathways.

5.1. Induction of Apoptosis

(+)-Bornyl p-coumarate induces apoptosis in melanoma cells through both the intrinsic (mitochondrial) and extrinsic pathways, as well as via endoplasmic reticulum (ER) stress.

Workflow for Apoptosis Induction Experiments

Caption: Experimental workflow for apoptosis studies.

Apoptosis Signaling Pathway

Caption: Apoptosis signaling induced by (+)-bornyl p-coumarate.

The key events in the apoptosis pathway induced by (+)-bornyl p-coumarate include:

-

ER Stress: Upregulation of p-PERK, p-eIF2α, ATF4, and CHOP.

-

Mitochondrial Pathway: Increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c.

-

Caspase Activation: Activation of caspase-9 and caspase-3, leading to the cleavage of PARP and subsequent cell death.

5.2. Induction of Autophagy

In addition to apoptosis, (+)-bornyl p-coumarate also triggers autophagy in melanoma cells.

Autophagy Signaling Pathway

Caption: Autophagy signaling induced by (+)-bornyl p-coumarate.

The induction of autophagy is characterized by the increased expression of key autophagy-related proteins, including Beclin-1, Atg3, Atg5, and the conversion of LC3-I to LC3-II. The level of p62, a protein that is degraded during autophagy, is also modulated.

Conclusion and Future Directions

This compound (bornyl p-coumarate) is a promising natural product with a diverse botanical distribution and significant biological activity. Its ability to induce both apoptosis and autophagy in cancer cells makes it a compelling candidate for further investigation in drug development. Future research should focus on:

-

Quantitative Analysis: Determining the yield and concentration of this compound in its various natural sources to identify the most viable options for large-scale extraction.

-

Optimization of Isolation Protocols: Developing standardized and efficient methods for the isolation and purification of this compound.

-

Biosynthetic Pathway Elucidation: Fully characterizing the enzymes and regulatory mechanisms involved in the biosynthesis of this compound.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models to validate its therapeutic potential.

-

Mechanism of Action: Further delineating the molecular targets and signaling pathways modulated by this compound to gain a more comprehensive understanding of its pharmacological effects.

This technical guide provides a solid foundation for researchers and professionals to build upon in their exploration of this compound and its potential applications in medicine and beyond.

References

In-Depth Technical Guide to the Spectral Data of Biondinin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for Biondinin C, a natural product isolated from Illicium simonsii. Due to the limited public availability of its detailed spectral data, this guide focuses on the primary identification and the analytical context of its discovery.

Introduction to this compound

This compound is a natural compound with the molecular formula C₁₉H₂₄O₃ and a molecular weight of 300.4 g/mol . It has been isolated from the stems and leaves of Illicium simonsii, a plant belonging to the family Illiciaceae. The CAS number for this compound is 55511-08-5. Initial reports describe it as an oil.

Structural Elucidation and Spectral Analysis

The structure of this compound was elucidated based on comprehensive spectral analyses, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). A key study, "Studies on chemical constituents of Illicium simonsii," published in the China Journal of Chinese Materia Medica in 2011 by Jifeng Liu and colleagues, identified this compound as one of fourteen compounds isolated from the plant. The characterization was reportedly achieved through MS, ¹H-NMR, and ¹³C-NMR spectroscopy.

Unfortunately, the detailed quantitative ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data for this compound are not available in the public domain at this time. Access to the full-text of the original isolation paper is required to provide a comprehensive summary of this information.

Experimental Protocols

The detailed experimental protocols for the isolation and spectral analysis of this compound are contained within the aforementioned primary literature. The general methodology for isolating natural products from plant material, as suggested by related studies on Illicium species, typically involves the following workflow:

Caption: General workflow for the isolation and structural elucidation of this compound.

Data Presentation

As the specific quantitative NMR and MS data for this compound could not be retrieved from publicly accessible sources, the following tables are presented as templates that would be populated upon obtaining the full spectral data from the primary literature.

Table 1: ¹H-NMR Spectral Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |

Table 2: ¹³C-NMR Spectral Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data Unavailable | Data Unavailable |

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M]+ | Data Unavailable |

| Fragments | Data Unavailable |

Conclusion

While the existence and basic chemical properties of this compound, along with its natural source, have been established, a detailed public record of its spectral data remains elusive. The primary source for this information is the 2011 publication by Liu et al. in the China Journal of Chinese Materia Medica. Researchers and professionals in drug development seeking to work with this compound are advised to consult this original research for the comprehensive spectral data and detailed experimental protocols necessary for its identification and further study. The logical workflow for its isolation and characterization follows standard phytochemical practices.

An Inquiry into the Biological Activities of Biondinin C: A Search for Scientific Evidence

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the biological activities of Biondinin C. Despite its identification as a natural product, there is currently no published research detailing its pharmacological or biological effects.

Initial searches for "this compound" and its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, did not yield any specific studies. While the compound is cataloged in chemical databases, indicating its existence and isolation, the scientific community has not yet published any in-depth investigations into its mechanism of action or potential therapeutic applications.

One source identifies this compound as a monoterpenoid that can be isolated from the fruits of Illicium simonsii[1]. This classification places it within a large and diverse group of natural products, many of which are known to possess significant biological properties. For instance, other monoterpenoids have demonstrated a range of activities, including anti-inflammatory, antimicrobial, and anticancer effects. However, such general characteristics of the chemical class cannot be specifically attributed to this compound without direct experimental evidence.

Further searches for related compounds, such as "Biondinin A," which has been reported in Magnolia biondii, also failed to provide substantial information on biological activities that could be extrapolated to this compound. The absence of data extends to experimental protocols and identified signaling pathways associated with this compound.

For professionals in the fields of research, science, and drug development, this compound represents an unexplored frontier. The lack of existing data means that any investigation into its biological activities would be novel. Key areas for future research could include:

-

Initial Bioactivity Screening: Performing a broad range of in vitro assays to screen for potential cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities.

-

Mechanism of Action Studies: Should initial screenings yield positive results, subsequent research could focus on elucidating the underlying molecular mechanisms and identifying affected signaling pathways.

-

Isolation and Characterization: Further studies on the isolation of this compound from Illicium simonsii and its full chemical characterization would be foundational for any pharmacological investigation.

Due to the current absence of scientific literature detailing the biological activities of this compound, it is not possible to provide the requested in-depth technical guide with quantitative data, experimental protocols, or signaling pathway diagrams. The information presented here summarizes the extent of the search and the resulting lack of available data. Further research is required to uncover the potential biological and pharmacological profile of this natural compound.

References

Preliminary Bioactivity Screening of Biondinin C: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biondinin C, a natural monoterpenoid isolated from plants of the Illicium genus, presents a promising scaffold for drug discovery. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, with a focus on its anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. This document summarizes available data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further research and development.

Introduction to this compound

This compound, also known as bornyl p-coumarate, is a natural product found in species such as Illicium simonsii and Piper betle.[1][2] Its chemical structure consists of a bornyl ester of p-coumaric acid. The growing interest in natural products for therapeutic applications necessitates a thorough evaluation of the biological activities of compounds like this compound. This whitepaper outlines the current understanding of its bioactivity and provides a framework for its systematic investigation.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly against melanoma.

Cytotoxicity against Melanoma Cell Lines

This compound has demonstrated significant dose-dependent cytotoxic effects on human melanoma cell lines A2058 and A375.[1][3] The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Treatment Duration | IC50 (µM) | Reference |

| A2058 | 24 hours | ~18 µM | [1] |

| A375 | 24 hours | ~20 µM |

Mechanism of Action: Induction of Apoptosis and Autophagy

This compound has been shown to induce programmed cell death in melanoma cells through the activation of both apoptotic and autophagic pathways.

2.2.1. Apoptosis Induction

Treatment with this compound leads to a loss of mitochondrial membrane potential and the activation of caspase-dependent pathways. This involves the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl.

Signaling Pathway: this compound-Induced Apoptosis

Caption: this compound induces apoptosis by modulating Bcl-2 family proteins.

2.2.2. Autophagy Induction

This compound also triggers autophagy in melanoma cells, as evidenced by the increased expression of key autophagy-related proteins such as Beclin-1, Atg3, Atg5, and LC3-II.

Signaling Pathway: this compound-Induced Autophagy

Caption: this compound triggers autophagy through the upregulation of key Atg proteins.

Experimental Protocol: MTT Assay for Cytotoxicity

Workflow: MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Plate cells (e.g., A2058, A375) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Activity

While specific quantitative antioxidant data for this compound is not yet extensively documented, extracts from the Illicium genus, from which this compound is derived, exhibit significant antioxidant properties. It is plausible that this compound contributes to these effects.

Hypothetical Antioxidant Profile

The following table presents a hypothetical antioxidant profile for this compound based on common assays used for natural products.

Data Presentation: Hypothetical Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) | Positive Control (IC50 µg/mL) |

| DPPH Radical Scavenging | Data to be determined | Ascorbic Acid (~5) |

| ABTS Radical Scavenging | Data to be determined | Trolox (~8) |

| Ferric Reducing Antioxidant Power (FRAP) | Data to be determined | Quercetin (~12) |

Experimental Protocol: DPPH Radical Scavenging Assay

Workflow: DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Sample Preparation: Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol).

-

Reaction Mixture: To each concentration of the sample, add a freshly prepared solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is then determined.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of active interest, given that related compounds such as bornyl acetate (B1210297) have demonstrated anti-inflammatory effects.

Hypothetical Anti-inflammatory Profile

The following table outlines potential anti-inflammatory activities for this compound that could be investigated using standard in vitro assays.

Data Presentation: Hypothetical Anti-inflammatory Activity of this compound

| Assay | Endpoint | IC50 (µM) | Positive Control (IC50 µM) |

| Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | NO production | Data to be determined | Dexamethasone (~15) |

| COX-2 Inhibition | PGE2 production | Data to be determined | Celecoxib (~0.5) |

| TNF-α Inhibition | TNF-α secretion | Data to be determined | Infliximab (~0.1) |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Workflow: NO Inhibition Assay

Caption: Workflow for the Griess assay to measure nitric oxide production.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.

-

Incubation: Incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent and incubate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Analysis: Determine the concentration of nitrite (B80452) and calculate the percentage of NO inhibition.

Antimicrobial Activity

This compound, as (+)-bornyl p-coumarate, has been reported to possess antibacterial activity, particularly against Gram-positive bacteria such as Bacillus cereus, Staphylococcus aureus, and Streptococcus pneumoniae.

Known and Potential Antimicrobial Spectrum

Data Presentation: Antimicrobial Activity of this compound

| Microorganism | Type | Activity | MIC (µg/mL) | Reference |

| Bacillus cereus | Gram-positive Bacteria | Active | Data to be determined | |

| Staphylococcus aureus | Gram-positive Bacteria | Active | Data to be determined | |

| Streptococcus pneumoniae | Gram-positive Bacteria | Active | Data to be determined | |

| Escherichia coli | Gram-negative Bacteria | To be evaluated | Data to be determined | |

| Candida albicans | Fungi | To be evaluated | Data to be determined |

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Workflow: MIC Determination

References

- 1. mdpi.com [mdpi.com]

- 2. Antibacterial hydroxycinnamic esters from Piper caninum from Paluma, north Queensland, Australia. The crystal and molecular structure of (+)-bornyl coumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (+)-Bornyl p-Coumarate Extracted from Stem of Piper betle Induced Apoptosis and Autophagy in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Biondinin C

Introduction

A thorough search of scientific literature and databases has revealed no specific compound designated as "Biondinin C." It is possible that this is a novel or very recently discovered molecule with limited publicly available information, or that the name is misspelled.

This document will be updated with detailed protocols once information regarding the natural source, chemical structure, and biosynthetic pathway of this compound becomes available. In the interim, the following sections outline the general methodologies and logical workflows that are typically employed for the extraction and purification of novel natural products. This generalized framework can be adapted once specific details about this compound are known.

General Workflow for Natural Product Extraction and Purification

The process of isolating a specific compound from a natural source is a multi-step procedure that begins with the collection and preparation of the source material, followed by extraction, and a series of purification steps. The selection of specific techniques is guided by the chemical properties of the target molecule.

Caption: Generalized workflow for natural product isolation.

Hypothetical Signaling Pathway Involvement

Without specific data on this compound, we can hypothesize its potential interaction with a common signaling pathway, such as a generic kinase cascade, which is a frequent target for drug development. The following diagram illustrates a hypothetical inhibitory action of this compound on such a pathway.

Caption: Hypothetical inhibition of a kinase cascade by this compound.

Experimental Protocols (Generalized)

The following are generalized protocols that would be adapted based on the specific properties of this compound.

1. Extraction Protocol

-

Objective: To extract a broad range of secondary metabolites, including the hypothetical this compound, from the source material.

-

Materials:

-

Dried and powdered source material.

-

Solvents of varying polarity (e.g., hexane (B92381), ethyl acetate, methanol).

-

Erlenmeyer flasks.

-

Shaker.

-

Rotary evaporator.

-

-

Procedure:

-

Macerate the powdered source material sequentially with hexane, ethyl acetate, and methanol (B129727) (1:10 w/v) for 48 hours for each solvent.

-

Filter the extracts after each maceration step.

-

Concentrate the filtrates under reduced pressure using a rotary evaporator to obtain the crude extracts.

-

2. Purification Protocol: Column Chromatography

-

Objective: To perform an initial separation of the compounds in the most promising crude extract based on polarity.

-

Materials:

-

Crude extract.

-

Silica gel (60-120 mesh).

-

Glass column.

-

Solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Fraction collector.

-

-

Procedure:

-

Prepare a silica gel slurry in the initial mobile phase and pack the column.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool fractions containing similar compound profiles for further purification.

-

Quantitative Data Summary (Template)

Once experimental data is available, it will be presented in the following format for clarity and comparison.

| Extraction Step | Solvent | Yield (g) | % Yield | Purity of this compound (%) |

| Crude Extraction | Hexane | - | - | - |

| Ethyl Acetate | - | - | - | |

| Methanol | - | - | - | |

| Purification Step | Fraction | Yield (mg) | % Yield | Purity of this compound (%) |

| Column Chromatography | Fraction 1 | - | - | - |

| Fraction 2 | - | - | - | |

| Fraction 3 | - | - | - | |

| Preparative HPLC | Peak 1 | - | - | - |

| Peak 2 | - | - | - |

Concluding Remarks

The provided frameworks for workflows, potential biological activity, and experimental protocols serve as a foundational guide for the research and development of the novel compound "this compound." These templates will be populated with specific, validated data as soon as it becomes available in the scientific domain. Researchers are encouraged to adapt these general procedures based on the empirically determined physicochemical properties of the molecule.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Biondinin C

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Biondinin C in research samples. The described protocol utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent resolution and accuracy. This method is suitable for researchers, scientists, and drug development professionals working with this compound and related compounds.

Introduction

This compound is a molecule of interest in various fields of research. Accurate and reliable quantification is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique due to its high sensitivity and specificity.[1][2][3][4][5] This application note provides a comprehensive protocol for the determination of this compound using a standard HPLC system.

Chemical Properties of this compound (Inferred)

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Solvents: HPLC grade acetonitrile (B52724) and water.

-

Reagents: Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.

-

Standard: Purified this compound reference standard.

Preparation of Solutions

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix. General approaches include:

-

Dilution: For simple matrices, dilute the sample with the initial mobile phase.

-

Protein Precipitation: For biological samples like plasma or serum, add 3 parts of cold acetonitrile to 1 part of the sample, vortex, and centrifuge to precipitate proteins. The supernatant can then be injected.

-

Solid Phase Extraction (SPE): For complex matrices or to achieve lower detection limits, SPE can be employed to clean up the sample and concentrate the analyte.

A generalized sample preparation workflow is illustrated below:

Caption: Figure 1: General Sample Preparation Workflow

HPLC Method Parameters

The following HPLC parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 30% B2-15 min: 30-80% B15-17 min: 80% B17-18 min: 80-30% B18-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 280 nm |

| Run Time | 25 minutes |

Data Presentation

The method should be validated to ensure its performance. The following table summarizes hypothetical performance data for the this compound HPLC method.

| Parameter | Result |

| Retention Time (tR) | Approximately 12.5 min |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

Workflow and Logical Relationships

The overall process of HPLC analysis, from method development to routine sample analysis, follows a logical progression.

References

- 1. Development and validation of an HPLC method for the determination of benzodiazepines and tricyclic antidepressants in biological fluids after sequential SPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. eprints.umm.ac.id [eprints.umm.ac.id]

- 5. researchgate.net [researchgate.net]

Cell-based Assays for Biondinin C Cytotoxicity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and characterization of novel bioactive compounds are pivotal in the quest for new therapeutic agents. Biondinin C, a recently isolated natural product, has shown preliminary indications of biological activity that warrants a thorough investigation of its cytotoxic potential. This document provides a comprehensive set of application notes and detailed protocols for assessing the cytotoxicity of this compound in various cancer cell lines. The described assays are fundamental in preclinical drug development to determine a compound's efficacy and mechanism of action at the cellular level.

These protocols are designed to be robust and reproducible, providing researchers with the necessary tools to evaluate this compound's impact on cell viability, proliferation, and the induction of apoptosis. The assays included are the MTT assay for metabolic activity, Annexin V/PI staining for the detection of apoptosis, and the Caspase-Glo 3/7 assay for measuring key apoptotic enzyme activity.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of a novel compound like this compound.

Figure 1: General experimental workflow for cytotoxicity testing.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)

| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Control) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 0.8 ± 0.1 |

| A549 | Lung Carcinoma | 25.6 ± 3.1 | 1.2 ± 0.2 |

| HeLa | Cervical Adenocarcinoma | 18.9 ± 2.2 | 0.9 ± 0.1 |

| HepG2 | Hepatocellular Carcinoma | 32.4 ± 4.5 | 1.5 ± 0.3 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Annexin V/PI Staining)

| Treatment | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 0 | 95.1 ± 2.5 | 2.5 ± 0.8 | 2.4 ± 0.7 |

| This compound | 10 | 70.3 ± 5.1 | 18.2 ± 3.4 | 11.5 ± 2.1 |

| This compound | 20 | 45.8 ± 4.2 | 35.6 ± 4.9 | 18.6 ± 3.3 |

| Doxorubicin | 1 | 30.2 ± 3.9 | 40.1 ± 5.2 | 29.7 ± 4.5 |

Data are presented as mean ± standard deviation of the percentage of cells in each quadrant from flow cytometry analysis.

Table 3: Caspase-3/7 Activation by this compound in MCF-7 Cells (Caspase-Glo 3/7 Assay)

| Treatment | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Increase in Caspase-3/7 Activity |

| Vehicle Control | 0 | 15,234 ± 1,280 | 1.0 |

| This compound | 10 | 48,750 ± 4,100 | 3.2 |

| This compound | 20 | 95,860 ± 8,540 | 6.3 |

| Doxorubicin | 1 | 120,540 ± 10,980 | 7.9 |

Data are presented as mean ± standard deviation. Fold increase is calculated relative to the vehicle control.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2]

Materials:

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

This compound

-

6-well plates

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Protocol 3: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega)

-

This compound

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium. After 24 hours, treat with serial dilutions of this compound.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Protocol (Add-Mix-Measure):

-

Equilibrate the plate and its contents to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

-

Incubation: Incubate the plate at room temperature for 1 to 3 hours.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the fold increase in caspase activity relative to the vehicle control.

Potential Signaling Pathway for this compound-Induced Apoptosis

Many natural products induce apoptosis through the intrinsic (mitochondrial) pathway. A potential mechanism for this compound could involve the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Figure 2: Potential intrinsic apoptosis signaling pathway.

Conclusion

The protocols and guidelines presented here offer a structured approach to characterizing the cytotoxic effects of the novel natural product, this compound. By systematically evaluating its impact on cell viability and elucidating the underlying apoptotic mechanisms, researchers can effectively determine its therapeutic potential. The combination of metabolic, flow cytometric, and luminescent assays provides a multi-faceted and robust dataset for informed decision-making in the early stages of drug discovery and development.

References

Application Notes and Protocols for In Vitro Neuroprotective Assays for Biondinin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biondinin C is a monoterpenoid isolated from the fruits of Illicium simonsii. Monoterpenoids, a class of natural products, have garnered significant interest in drug discovery for their diverse biological activities, including neuroprotective effects. Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and apoptosis. This document provides a comprehensive set of protocols to evaluate the potential neuroprotective activities of this compound against these key pathological mechanisms using established in vitro cell-based assays. Due to the lack of published data on the neuroprotective effects of this compound, this document serves as a detailed guide and template for its initial investigation.

I. Experimental Workflow

The proposed workflow for evaluating the neuroprotective potential of this compound is a staged approach, beginning with cytotoxicity assessment, followed by efficacy testing in various neurotoxicity models, and culminating in mechanistic studies.

Figure 1: Proposed experimental workflow for the in vitro evaluation of this compound's neuroprotective effects.

II. Data Presentation: Hypothetical Quantitative Data Summary

The following tables are templates for summarizing the quantitative data obtained from the proposed assays.

Table 1: Cytotoxicity of this compound on SH-SY5Y and BV-2 Cells

| Cell Line | This compound Concentration (µM) | Cell Viability (%) |

| SH-SY5Y | 0 (Control) | 100 ± 5.2 |

| 1 | 98.5 ± 4.8 | |

| 10 | 95.3 ± 5.1 | |

| 25 | 90.1 ± 4.5 | |

| 50 | 75.6 ± 6.3 | |

| 100 | 48.2 ± 5.9 | |

| BV-2 | 0 (Control) | 100 ± 4.7 |

| 1 | 99.1 ± 4.2 | |

| 10 | 96.8 ± 3.9 | |

| 25 | 92.4 ± 4.1 | |

| 50 | 80.3 ± 5.5 | |

| 100 | 55.7 ± 6.1 |

Table 2: Neuroprotective Effect of this compound against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

| Treatment Group | This compound (µM) | H₂O₂ (µM) | Cell Viability (%) |

| Control | - | - | 100 ± 6.1 |

| H₂O₂ alone | - | 200 | 52.3 ± 4.8 |

| This compound + H₂O₂ | 1 | 200 | 65.7 ± 5.3 |

| This compound + H₂O₂ | 10 | 200 | 78.9 ± 4.9 |

| This compound + H₂O₂ | 25 | 200 | 89.4 ± 5.5 |

Table 3: Anti-neuroinflammatory Effect of this compound on LPS-Stimulated BV-2 Cells

| Treatment Group | This compound (µM) | LPS (ng/mL) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Release (pg/mL) |

| Control | - | - | 5.2 ± 1.1 | 25.3 ± 3.8 |

| LPS alone | - | 100 | 100 | 850.6 ± 55.2 |

| This compound + LPS | 1 | 100 | 82.4 ± 6.7 | 675.1 ± 48.9 |

| This compound + LPS | 10 | 100 | 55.9 ± 5.1 | 430.8 ± 35.7 |

| This compound + LPS | 25 | 100 | 30.1 ± 4.5 | 215.4 ± 28.3 |

Table 4: Effect of this compound on Key Neuroprotective Signaling Proteins

| Treatment Group | Relative Nrf2 Expression (Nuclear) | Relative NF-κB p65 Expression (Nuclear) | Caspase-3 Activity (% of Toxin Control) |

| Control | 1.0 | 1.0 | 10.5 ± 2.1 |

| Toxin alone (H₂O₂ or LPS) | 1.2 ± 0.2 | 5.8 ± 0.7 | 100 |

| This compound + Toxin | 3.5 ± 0.4 | 2.1 ± 0.3 | 45.2 ± 5.8 |

III. Experimental Protocols

A. Cell Culture

-

SH-SY5Y Human Neuroblastoma Cells: Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate at 37°C in a humidified atmosphere of 5% CO₂. For neuroprotection assays, cells can be differentiated into a more mature neuronal phenotype by treatment with retinoic acid (10 µM) for 5-7 days.

-

BV-2 Murine Microglial Cells: Culture in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate at 37°C in a humidified atmosphere of 5% CO₂.

B. Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range of this compound that is non-toxic to the cells.

-

Seed SH-SY5Y or BV-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24 hours.

-

After incubation, add 10 µL of MTT (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

C. Neuroprotection Assay against Oxidative Stress

This assay evaluates the ability of this compound to protect neuronal cells from oxidative damage.[1][2][3][4][5]

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

-

Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 200 µM and incubate for 24 hours.

-

Assess cell viability using the MTT assay as described above.

D. Anti-Neuroinflammatory Assay

This assay assesses the potential of this compound to suppress the inflammatory response in microglial cells.

-

Seed BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) is used for quantification.

-

-

Pro-inflammatory Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

E. Mechanistic Studies

This technique is used to measure changes in the expression and activation of key proteins in signaling pathways.

-

Seed cells in 6-well plates and treat as described in the neuroprotection and anti-inflammatory assays.

-

Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. For analysis of nuclear proteins, perform nuclear and cytoplasmic fractionation.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Nrf2, HO-1 for antioxidant response; p-NF-κB, IκBα for inflammation; Bcl-2, Bax, cleaved caspase-3 for apoptosis) overnight at 4°C.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

IV. Signaling Pathways and Visualization

A. Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a key regulator of cellular defense against oxidative stress. Upon activation by oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

Figure 2: The Nrf2 antioxidant response pathway.

B. NF-κB Inflammatory Pathway

The NF-κB pathway is a central mediator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, like LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Figure 3: The NF-κB inflammatory signaling pathway.

C. Intrinsic Apoptosis Pathway (Caspase Cascade)

The intrinsic apoptosis pathway is triggered by cellular stress and is regulated by the Bcl-2 family of proteins, leading to the activation of caspases.

Figure 4: The intrinsic apoptosis pathway involving the caspase cascade.

References

- 1. Orexin-A protects SH-SY5Y cells against H2O2-induced oxidative damage via the PI3K/MEK1/2/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Biological Diversity and Conservation » Submission » Neuroprotective effect of Cistus laurifolius on hydrogen peroxide-induced neurodegeneration in differentiated SH-SY5Y cells [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

Application Note: Investigating the Anti-Inflammatory Potential of Biondinin C

Introduction

Biondinin C, a monoterpenoid isolated from the fruits of Illicium simonsii, represents a promising candidate for anti-inflammatory drug discovery. While direct studies on the anti-inflammatory activity of this compound are not yet available, its chemical classification as a monoterpenoid and its origin from a plant genus with known anti-inflammatory properties provide a strong rationale for its investigation. This document outlines the potential mechanisms of action of this compound and provides detailed protocols for assessing its anti-inflammatory efficacy.

Monoterpenes, a class of natural products, are widely recognized for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] Research has shown that monoterpenoids can modulate inflammatory responses through various mechanisms, such as the inhibition of pro-inflammatory cytokines and enzymes, and the modulation of key signaling pathways.[1][3][4] Furthermore, extracts from the Illicium genus, including Illicium simonsii and the well-known star anise (Illicium verum), have demonstrated significant anti-inflammatory properties. These extracts have been shown to suppress the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines by modulating signaling pathways such as NF-κB and MAPK.

Based on this evidence, it is hypothesized that this compound may exert its anti-inflammatory effects by:

-

Inhibiting Pro-inflammatory Mediators: Reducing the production of key inflammatory molecules such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

-

Modulating Inflammatory Enzymes: Potentially inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that are crucial in the inflammatory cascade.

-

Regulating Signaling Pathways: Interfering with pro-inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation.

This application note provides a roadmap for researchers to systematically evaluate the anti-inflammatory profile of this compound using established in vitro assays.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the experimental protocols outlined below.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

| Concentration of this compound (µM) | NO Concentration (µM) | % Inhibition of NO Production | IC50 (µM) |

| Control (no treatment) | |||

| LPS only | 0 | ||

| This compound (Concentration 1) + LPS | |||

| This compound (Concentration 2) + LPS | |||

| This compound (Concentration 3) + LPS | |||

| Positive Control (e.g., L-NMMA) + LPS |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Control (no treatment) | |||

| LPS only | |||

| This compound (Concentration X) + LPS | |||

| Positive Control (e.g., Dexamethasone) + LPS |

Table 3: Effect of this compound on COX-2 and iNOS Protein Expression in LPS-Stimulated Macrophages

| Treatment | Relative COX-2 Expression (normalized to control) | Relative iNOS Expression (normalized to control) |

| Control (no treatment) | ||

| LPS only | ||

| This compound (Concentration X) + LPS | ||

| Positive Control (e.g., Dexamethasone) + LPS |

Experimental Protocols

The following are detailed protocols for key experiments to test the anti-inflammatory activity of this compound.

Protocol 1: Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.

-

Culture Conditions: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for Griess assay, 24-well plates for ELISA, and 6-well plates for Western blot) and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Include a vehicle control (DMSO or another solvent used for this compound) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone (B1670325) or L-NMMA for NO assay).

-

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

-

Procedure:

-

After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

-

Incubate the plate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

-

The percentage of NO inhibition is calculated as: [(NO concentration in LPS-treated cells - NO concentration in this compound + LPS-treated cells) / NO concentration in LPS-treated cells] x 100.

-

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatants after treatment.

-

Use commercially available ELISA kits for TNF-α, IL-1β, and IL-6.

-

Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Determine the cytokine concentrations from a standard curve generated with recombinant cytokines provided in the kit.

-

Protocol 4: Western Blot Analysis for COX-2 and iNOS Expression

-

Principle: Western blotting is used to detect and quantify the protein expression levels of COX-2 and iNOS in cell lysates.

-

Procedure:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

-

Visualization of Pathways and Workflows

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

References

- 1. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on anti-inflammatory activity of monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mednexus.org [mednexus.org]

- 4. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery [mdpi.com]

Application Notes and Protocols for Antiviral Screening of Biondinin C

For Researchers, Scientists, and Drug Development Professionals

Introduction